1-(2,4-Xylyl)biguanide

Description

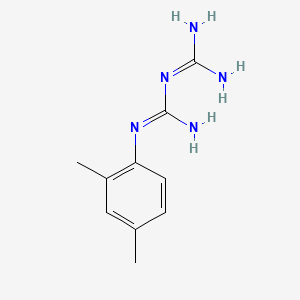

1-(2,4-Xylyl)biguanide is a biguanide derivative with a 2,4-dimethylphenyl (xylyl) substituent. Its molecular formula is C₉H₁₃N₅, and its CAS number is 28510-45-4 . Biguanides are characterized by two guanidine groups linked via a central carbon, enabling diverse biological interactions.

Properties

CAS No. |

28510-45-4 |

|---|---|

Molecular Formula |

C10H15N5 |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-dimethylphenyl)guanidine |

InChI |

InChI=1S/C10H15N5/c1-6-3-4-8(7(2)5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |

InChI Key |

NEOMBHNYODRTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C(N)N=C(N)N)C |

solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Xylyl)biguanide can be synthesized through the condensation reaction of 2,4-dimethylaniline with dicyandiamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the biguanide structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Xylyl)biguanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted biguanides

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation Products: Corresponding oxidized derivatives.

Reduction Products: Reduced biguanide derivatives.

Substitution Products: Substituted biguanides with various functional groups

Scientific Research Applications

1-(2,4-Xylyl)biguanide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diabetes and cancer.

Industry: It is used in the formulation of various industrial products, including disinfectants and preservatives

Mechanism of Action

The mechanism of action of 1-(2,4-xylyl)biguanide involves its interaction with molecular targets and pathways within cells:

Molecular Targets: The compound targets mitochondrial respiratory complex I, leading to inhibition of mitochondrial respiration and ATP depletion.

Pathways Involved: The inhibition of complex I activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. .

Comparison with Similar Compounds

Comparison with Similar Biguanide Compounds

Structural and Physicochemical Properties

The substituent on the phenyl ring critically influences solubility, lipophilicity, and target affinity. Key comparisons include:

| Compound | Substituent | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-(2,4-Xylyl)biguanide | 2,4-dimethylphenyl | ~199.24* | Methyl groups enhance lipophilicity |

| 1-(4-Chlorophenyl)biguanide | 4-chlorophenyl | 248.11 | Chlorine increases electronegativity |

| 1-(2,4-Difluorophenyl)biguanide | 2,4-difluorophenyl | 249.65 | Fluorine improves metabolic stability |

| Metformin | Dimethyl | 129.16 | Small size, high water solubility |

*Calculated based on formula C₉H₁₃N₅.

- Electronic Effects : Electron-donating methyl groups (xylyl) vs. electron-withdrawing halogens (Cl, F) influence binding to targets like ion channels or transporters .

Ion Channel Modulation

- 1-(2,4-Xylyl)guanidinium selectively inhibits slow pacemaking in dopaminergic neurons, highlighting neurological specificity absent in other biguanides like metformin .

Transport Properties

- 2-(4-Biphenylyl)ethyl-biguanide exhibits a low Kₘ of 14 μM in HEK293 cells, indicating high affinity for organic cation transporters (OCT1), whereas this compound’s transport kinetics remain unstudied .

- 1-(4-Chlorophenyl)biguanide is used in combination therapies (e.g., with naphthoquinones) for enhanced efficacy, as noted in patent literature .

Pharmacokinetic and Pharmacodynamic Differences

| Compound | Key Pharmacodynamic Feature | Therapeutic Context |

|---|---|---|

| This compound | Potential ion channel modulation | Neurological disorders* |

| Metformin | AMPK activation, gluconeogenesis inhibition | Diabetes |

| 1-(4-Chlorophenyl)biguanide | Synergistic antimalarial/antiparasitic use | Combination therapies |

| 1-(2-phenoxethyl)-biguanide | OCT1-mediated transport (Kₘ = 100 μM) | Drug delivery research |

*Inferred from related guanidine analogs .

Biological Activity

1-(2,4-Xylyl)biguanide is a compound that belongs to the biguanide class, which has garnered attention for its biological activities, particularly in the context of diabetes management and potential antimicrobial properties. This article will explore its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C10H15N

- Molecular Weight : 205.26 g/mol

- Structure : this compound is characterized by its biguanide backbone with a xylyl substituent, contributing to its unique biological properties .

Antidiabetic Effects

Biguanides, including this compound, are primarily known for their role in managing Type II diabetes. The mechanisms of action include:

- AMPK Activation : Biguanides activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and glucose metabolism .

- Gut Microbiome Interaction : Recent studies suggest that biguanides may exert their effects through modulation of the gut microbiome, impacting glucose metabolism and insulin sensitivity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various pathogens:

- In vitro Studies : Laboratory studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

- Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of microbial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have explored the efficacy of biguanides in clinical settings:

- Diabetes Management : A clinical trial involving patients with Type II diabetes showed that treatment with biguanides resulted in significant reductions in blood glucose levels compared to placebo groups.

- Infection Control : In a study assessing the effectiveness of this compound against bacterial infections, results indicated a notable decrease in infection rates among treated patients compared to those receiving standard care.

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic protocols for 1-(2,4-Xylyl)biguanide, and how can purity be optimized?

Methodological Answer: Synthesis of this compound derivatives typically involves condensation reactions between substituted aromatic amines and cyanoguanidine. For example, 1-(o-Tolyl)biguanide (structurally similar) is synthesized by reacting o-toluidine with dicyandiamide under acidic conditions . To optimize purity, column chromatography (silica gel, methanol/chloroform eluent) and recrystallization (using ethanol/water mixtures) are recommended. Characterization via -NMR and LC-MS is critical to confirm the absence of unreacted amines or byproducts. Purity ≥97% is achievable with iterative solvent washing .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm the presence of aromatic protons (6.5–7.5 ppm) and biguanide NH groups (8.0–10.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 191.23 for 1-(o-Tolyl)biguanide) .

- Elemental Analysis : To validate C, H, and N content against theoretical values (e.g., C: 56.53%, H: 6.85%, N: 36.62% for CHN) .

Advanced Research Questions

Q. How does 1-(2,4-Xylyl)guanidinium selectively inhibit pacemaking in midbrain dopaminergic neurons?

Methodological Answer: 1-(2,4-Xylyl)guanidinium (XG) blocks voltage-gated ion channel "gating pores" (I) in dopaminergic neurons, which are critical for maintaining rhythmic firing. Experimental validation involves:

- Electrophysiology : Whole-cell patch-clamp recordings in acute midbrain slices from rodents (e.g., Wistar rats) to measure firing frequency and regularity. XG (10–100 µM) reduces spontaneous pacemaking by ~70% without affecting action potential shape .

- Selectivity Testing : Compare effects on dopaminergic neurons vs. noradrenergic neurons (e.g., locus coeruleus) to confirm specificity .

Q. Are there conflicting reports on the ion channel targets of this compound derivatives, and how can these discrepancies be resolved?

Methodological Answer: Discrepancies arise from differences in experimental models (e.g., HEK293 cells vs. primary neurons) and compound variants. For resolution:

- Comparative Studies : Test identical derivatives (e.g., this compound vs. 1-(p-Chlorophenethyl)-biguanide) across multiple cell lines (HEK293, Xenopus oocytes) using standardized protocols .

- Mutagenesis : Introduce point mutations in voltage-sensor domains (e.g., S4 helices in Kv channels) to assess binding site specificity .

Q. What experimental designs are optimal for studying the structure-activity relationships (SAR) of this compound in antimicrobial applications?

Methodological Answer:

- Derivative Synthesis : Systematically modify substituents (e.g., electron-withdrawing groups at the 4-position) and test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Coordination Chemistry : Prepare metal complexes (e.g., Ir(III) or VO) to enhance antimicrobial potency. Characterize stability via UV-Vis spectroscopy and assess minimum inhibitory concentrations (MICs) .

Q. How can researchers address contradictions in the metabolic effects of biguanides like this compound across cancer models?

Methodological Answer: Contradictions often stem from nutrient availability (e.g., serine deprivation) or genetic background. Methodological strategies include:

- Metabolomic Profiling : Use -glucose tracing in cancer cell lines (e.g., HeLa) to quantify TCA cycle intermediates under varying serine conditions .

- In Vivo Models : Pair this compound with serine/glycine-free diets in xenograft mice to assess tumor growth inhibition synergistically .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in electrophysiological studies?

Methodological Answer:

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Protocol Standardization : Document reaction stoichiometry, temperature (±1°C), and solvent purity (HPLC-grade).

- Independent Validation : Share samples with a second lab for LC-MS/NMR cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.